2-(4-tert-Butylphenyl)ethylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds with tert-butyl groups and ethylamine moieties involves multiple steps, including displacement, acylation, Wittig cyclization, nucleophilic substitution, and reduction . For example, the synthesis of ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate was achieved through a series of reactions starting from an optically active material . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials in three steps with an overall yield of 81% .
Molecular Structure Analysis
The molecular structures of compounds containing tert-butyl groups and ethylamine moieties are characterized by techniques such as 1H NMR, IR, MS, and X-ray crystallography . For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, showing hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . The molecular and crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also characterized, revealing intramolecular hydrogen bonds .
Chemical Reactions Analysis
The tert-butyl group and ethylamine moiety in these compounds participate in various chemical reactions. For example, the tert-butyl group can influence the reactivity of amino groups in the synthesis of hyperbranched polyimides . In the context of gold complexes, the tert-butylphenyl groups are part of ligands that undergo electron-transfer reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butyl groups and ethylamine moieties are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the solubility and stability of the compounds . The electronic structure of gold complexes containing tert-butylphenyl groups was elucidated using spectroscopic methods and DFT calculations, showing different oxidation states and radical species . Additionally, the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives was investigated, indicating the potential for rapid onset of antidepressant activity .
Scientific Research Applications
3. Fermentative Production of 2-(4-aminophenyl)ethylamine
- Application Summary : This study focuses on the fermentative production of 2-(4-aminophenyl)ethylamine (4APEA), a potential monomer for polymers and advanced materials. The 4APEA was produced by fermentation using genetically engineered Escherichia coli .
- Methods of Application : The study optimized fed-batch cultures of this strain, which produced the highest reported yield to date of 4APEA (7.2%; 3.5 g/L versus glucose) within 72 hours . Appropriate aeration was important to maximize production and avoid unfavorable 4APEA degradation .
- Results : The fermented 4APEA was purified from the culture medium and polymerized with methylene diphenyldiisocyanate and hexamethylene diisocyanate to produce polyureas PU-1 and PU-2, respectively . The decomposition temperatures for 10% weight loss (Td10) of PU-1 and PU-2 were 276°C and 302°C, respectively . These excellent thermostability properties will be useful for the industrial production of heat-resistant polymer materials .
4. Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides
- Application Summary : This study focuses on the use of amines with two carbon atoms in the organic chain [ethylamine (EA), diethylamine (DEA), triethylamine (TEA)] as precipitant agents to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge .
- Methods of Application : The Layered Double Hydroxide was prepared following the coprecipitation method .
- Results : The study found that there is a certain influence of the amine, when used as a precipitating agent, and as a consequence of the degree of substitution, on the crystallinity and particle size of the final solid obtained .
5. 2-(4-tert-Butylbenzyl)propionaldehyde and its individual stereoisomers
Safety And Hazards
2-(4-tert-Butylphenyl)ethylamine is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity after a single exposure (Category 3) . It’s advised to handle this compound with appropriate safety measures .
Future Directions
properties
IUPAC Name |
2-(4-tert-butylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4-7H,8-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCZSFRAGKIIKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370886 | |
Record name | 2-(4-tert-Butylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butylphenyl)ethylamine | |
CAS RN |
91552-82-8 | |
Record name | 2-(4-tert-Butylphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-tert-butylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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